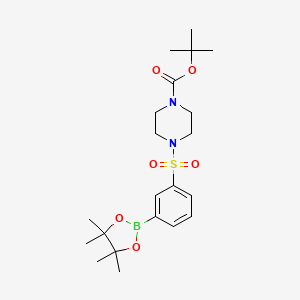

3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

Vue d'ensemble

Description

3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C21H33BN2O6S and its molecular weight is 452.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

The compound, also known as “tert-Butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate”, is a boronic acid ester . Boronic acids and their esters are known to form reversible covalent bonds with various biological targets, which can lead to changes in the function of these targets .

Pharmacokinetics

It is known that boronic acids and their esters are generally well absorbed and distributed in the body . They are metabolized primarily through hydrolysis, and the resulting products are typically excreted in the urine .

Result of Action

The interaction of boronic acids and their esters with biological targets can lead to changes in the function of these targets, which can have various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound “3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester”. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acid esters .

Activité Biologique

3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester, with the CAS number 1033743-83-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical applications.

- Molecular Formula : C21H33BN2O6S

- Molecular Weight : 452.37 g/mol

- Structure : The compound features a boronic acid moiety, which is crucial for its biological interactions, particularly in targeting specific biomolecules.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction. Key reagents include:

- Palladium Catalyst : Used to facilitate the coupling reaction.

- Boronic Acid Derivative : Provides the boron functionality essential for biological activity.

The general reaction conditions include:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through the boron atom. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Study on Cell Viability : In a study assessing the viability of L929 cells treated with various concentrations of related phenylboronic acid derivatives, it was observed that lower concentrations maintained cell viability above 80%. However, higher concentrations resulted in decreased viability, suggesting a dose-dependent effect on cytotoxicity .

- In Vivo Studies : Animal studies have demonstrated that compounds with similar structures can significantly reduce tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H33BN2O6S |

| Molecular Weight | 452.37 g/mol |

| CAS Number | 1033743-83-7 |

| Synthesis Method | Suzuki-Miyaura Cross-Coupling |

| Anticancer Activity | Yes |

| Study Type | Findings |

|---|---|

| In Vitro Cell Viability | Dose-dependent cytotoxicity |

| In Vivo Tumor Growth | Significant reduction |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily utilized in the synthesis of biologically active molecules. Its boronic acid functionality allows it to participate in various coupling reactions essential for constructing complex pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of boronic acids, including 3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester, can be employed to synthesize potent anticancer agents. For instance, studies have shown that modifications to the piperazine ring can enhance the selectivity and potency of these compounds against specific cancer cell lines .

Catalysis

In catalysis, this compound serves as a key intermediate in the development of palladium-catalyzed reactions. It is particularly useful in:

Cross-Coupling Reactions

The compound facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, which is widely used in organic synthesis to create complex molecular architectures. The presence of the Boc (tert-butoxycarbonyl) group enhances the stability and reactivity of the piperazine moiety during these reactions .

Material Science

The unique properties of boronic acids make them suitable for applications in material science, particularly in the development of sensors and polymers.

Polymer Chemistry

Boronic esters can be incorporated into polymer matrices to create responsive materials. For example, polymers containing boronic acid derivatives exhibit selective binding properties, which can be exploited for drug delivery systems or biosensors that detect glucose levels .

Biological Applications

Recent studies have focused on the biological activity of compounds derived from this compound. These derivatives have shown promise as inhibitors for various biological targets.

Inhibitory Activity Against Enzymes

Research indicates that certain derivatives exhibit inhibitory effects on proteases and kinases, making them valuable tools in drug discovery for diseases such as cancer and diabetes .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active molecules | Anticancer agents |

| Catalysis | Key intermediate in palladium-catalyzed cross-coupling reactions | Suzuki-Miyaura coupling |

| Material Science | Development of responsive materials | Glucose sensors |

| Biological Applications | Inhibitory activity against enzymes | Drug discovery for cancer and diabetes |

Propriétés

IUPAC Name |

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-11-13-24(14-12-23)31(26,27)17-10-8-9-16(15-17)22-29-20(4,5)21(6,7)30-22/h8-10,15H,11-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICZDEKCDZHGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.